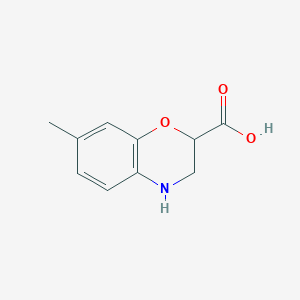
7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Übersicht
Beschreibung
The compound “7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring .
Molecular Structure Analysis
The molecular structure of benzoxazines has been analyzed using methods such as Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for a similar compound, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 .Chemical Reactions Analysis
Benzoxazines undergo various chemical reactions. For example, in the presence of NaH, a benzoxazine compound has been cyclized to a pyrrolo[2,1][1,4]benzoxazine ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazines vary. For instance, the molecular weight of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity and Molecular Structure Relationships
3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their pharmacological potential. For instance, the synthesis and evaluation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed their potential as serotonin-3 (5-HT3) receptor antagonists. These compounds displayed significant receptor binding and antagonistic activities, with specific modifications at the 2 position of the benzoxazine ring enhancing these activities. The introduction of certain substituents was found to contribute to the long-lasting receptor antagonistic activity, offering insights into the structural requirements for receptor interaction (Kuroita et al., 1996).
Potential in Cardiovascular Therapeutics
The cardiovascular effects of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were explored, revealing their potential as antihypertensive agents. These compounds showed affinities for imidazoline binding sites and adrenergic receptors, with some of them significantly affecting mean arterial blood pressure and heart rate in hypertensive rats. This suggests their potential use in cardiovascular therapeutics (Touzeau et al., 2003).
Neuroprotective Potential
Certain benzoxazine derivatives have demonstrated neuroprotective properties. For example, antioxidant 8-alkylamino-1,4-benzoxazines prevented a decrease in ATP levels caused by hypoxia in astrocytes and offered significant protection in a model of brain damage mimicking the lesions underlying cerebral palsy. This indicates the potential of these derivatives in managing and preventing neurodegenerative diseases (Largeron et al., 2001).
Anticonvulsant Properties
Investigations into the anticonvulsant properties of 4-(3,4-dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid and its derivatives demonstrated their stability and resistance to enzymatic hydrolysis. These compounds showed significant anticonvulsive activity without altering animal behavior, indicating their potential as GABA mimetic drugs. The ability of these drugs to cross the blood-brain barrier supports their use as novel antidiabetic drugs (Capasso & Gallo, 2009).
Safety and Hazards
Wirkmechanismus
are a class of heterocyclic organic compounds . They have been studied for their potential medicinal properties, including antimicrobial activity . .
The biochemical pathways affected by benzoxazines can also vary widely. Some benzoxazines have been found to affect cell proliferation , suggesting they may interact with pathways involved in cell growth and division.
The result of action of benzoxazines can include effects at the molecular and cellular level. For example, some benzoxazines have been found to improve the proliferation of human umbilical vein endothelial cells .
Eigenschaften
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSIZBLCKNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














